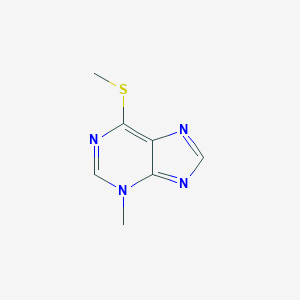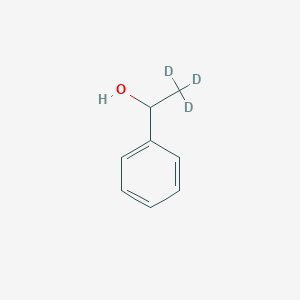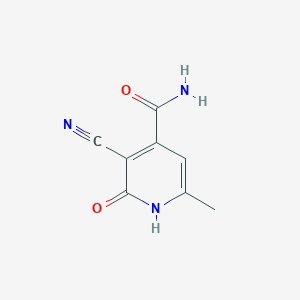
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
Vue d'ensemble
Description
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- (4-Pyridinecarboxamide) is a heterocyclic compound belonging to the pyridinecarboxamide family. It is a colorless solid that is soluble in water and organic solvents. 4-Pyridinecarboxamide is an important building block in organic synthesis and has found a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile Improvement
Research on analogs based on the pyrrolidin-2-one pharmacophore, similar in structure to 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, has shown that the stereochemistry of these compounds plays a significant role in their pharmacological properties. Stereoisomers of phenylpiracetam, for example, have been studied for their cognitive-enhancing abilities and potential in treating cognitive impairments associated with neurological conditions. The synthesis and biological activity exploration of enantiomerically pure versions of these compounds have demonstrated pharmacological advantages and necessitated drug substance purification from less active isomers (Veinberg et al., 2015).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to the 4-Pyridinecarboxamide structure, is a crucial precursor in medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Recent advancements in the synthesis of pyranopyrimidine scaffolds have leveraged hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop complex organic compounds efficiently. This approach has broadened the applicability of such scaffolds in drug development and lead molecule synthesis (Parmar, Vala, & Patel, 2023).
Enaminoketones and Heterocyclic Compounds Synthesis
Compounds structurally similar to 4-Pyridinecarboxamide, like enaminoketones, have garnered attention for their role as intermediates in synthesizing heterocycles and natural products. The versatility of enaminoketones, combining the nucleophilicity of enamines with the electrophilicity of enones, has facilitated the synthesis of a wide array of heterocyclic compounds such as pyridine, pyrimidine, and pyrrole derivatives. These compounds have potential applications in medicinal chemistry, including anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).
1,3,4-Oxadiazole-Based Derivatives
1,3,4-Oxadiazole derivatives, bearing structural similarities to 4-Pyridinecarboxamide, have shown a wide array of bioactivities, making them significant in medicinal chemistry. The unique structural features of the 1,3,4-oxadiazole ring facilitate binding with various enzymes and receptors in biological systems, leading to diverse medicinal applications. Research has highlighted the development of 1,3,4-oxadiazole-based compounds for treating various ailments, underscoring their potential as therapeutic agents (Verma et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target enzymes like bace1, acetylcholinesterase, acc1, sulfide:quinone oxidoreductase, mtorc1 and mtorc2, angiotensin ii receptors, clk1/4, and nicotinamide-n-methyl transferase . These targets play crucial roles in various biological processes, including redox reactions, neurotransmission, lipid metabolism, cell growth and proliferation, blood pressure regulation, and cellular signaling .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their activity . This interaction can lead to changes in the biochemical processes that these targets are involved in, potentially altering cellular functions .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its interaction with various targets. For instance, inhibition of enzymes like BACE1, acetylcholinesterase, and mTORC1/mTORC2 can impact the amyloidogenic pathway, cholinergic neurotransmission, and the mTOR signaling pathway, respectively . These changes can have downstream effects on cellular processes such as protein synthesis, cell growth, and neuronal communication .
Result of Action
The compound has been shown to exhibit antiproliferative activity, inhibiting the growth of various cancer cell lines, including lung, colon, brain, melanoma, kidney, and breast cancer cells . This suggests that the compound’s action at the molecular and cellular levels could potentially lead to a decrease in cancer cell proliferation .
Analyse Biochimique
Biochemical Properties
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- is involved in the regulation of nervous system and gastrointestinal functions . It maintains normal metabolism of fats, proteins, and amino acids, inhibits the release of free fatty acids, and reduces the blood plasma cholesterol level . It is incorporated into the structure of coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP), which are prosthetic groups of dehydrogenases and are involved in biochemical redox processes in cells .
Cellular Effects
In terms of cellular effects, 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- has been shown to inhibit slightly the growth of various cell lines . These include lung cancer lines (A549/ATCC, NCI-H522, and HOP-62), colon cancer line (HCC-2998), brain cancer line (SNB-19), melanoma lines (UACC-62, SK-MEL-2, and MALME-3M), kidney cancer lines (A498 and UO-31), and breast cancer lines (HS 578T and T-47D) .
Molecular Mechanism
It has been reported that derivatives of this compound have been used as BACE1 inhibitors, acetylcholinesterase reactivators, selective ACC1 inhibitors, sulfide inhibitors such as sulfide:quinone oxidoreductase, dual mTORC1 and mTORC2 inhibitors, angiotensin II receptor antagonists for treating hypertonia, selective Clk1/4 inhibitors, nicotinamide-N-methyl transferase inhibitors, biocatalysts of in situ H2O2 formation to stimulate peroxidase reactions, and antituberculosis agents .
Propriétés
IUPAC Name |
3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5(7(10)12)6(3-9)8(13)11-4/h2H,1H3,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFGCBWRVDWTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299370 | |
| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90110-69-3 | |
| Record name | NSC129782 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



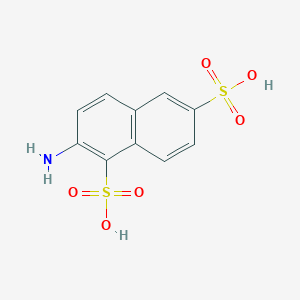
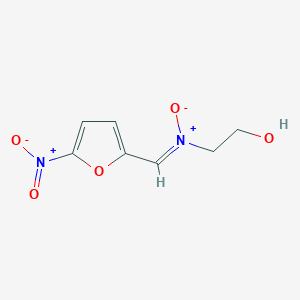



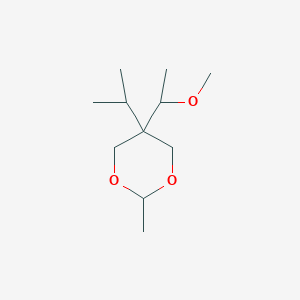
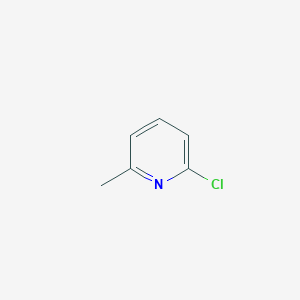


![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
